molecular formula C10H15N3O B1393068 [1-(Pyrazin-2-yl)piperidin-4-yl]methanol CAS No. 1249377-81-8

[1-(Pyrazin-2-yl)piperidin-4-yl]methanol

Cat. No.: B1393068
CAS No.: 1249377-81-8
M. Wt: 193.25 g/mol
InChI Key: TVRFEIDTLRYRBO-UHFFFAOYSA-N
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Description

[1-(Pyrazin-2-yl)piperidin-4-yl]methanol: is an organic compound with the molecular formula C10H15N3O It is a derivative of piperidine and pyrazine, featuring a hydroxymethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Pyrazin-2-yl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine or piperidine rings, leading to a variety of functionalized products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve desired substitutions.

Major Products:

    Oxidation Products: Ketones, aldehydes, and carboxylic acids.

    Reduction Products: Alcohols, amines, and hydrocarbons.

    Substitution Products: Functionalized derivatives with various substituents on the pyrazine or piperidine rings.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [1-(Pyrazin-2-yl)piperidin-4-yl]methanol serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural features.

Medicine:

    Drug Development: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the pyrazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

  • [1-(Pyridin-2-yl)piperidin-4-yl]methanol
  • [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol
  • [1-(Quinolin-2-yl)piperidin-4-yl]methanol

Comparison:

  • Structural Differences: While these compounds share a common piperidine backbone, the heterocyclic ring attached to the piperidine varies (pyrazine, pyridine, pyrimidine, quinoline).
  • Unique Properties: [1-(Pyrazin-2-yl)piperidin-4-yl]methanol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

IUPAC Name

(1-pyrazin-2-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-1-5-13(6-2-9)10-7-11-3-4-12-10/h3-4,7,9,14H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRFEIDTLRYRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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